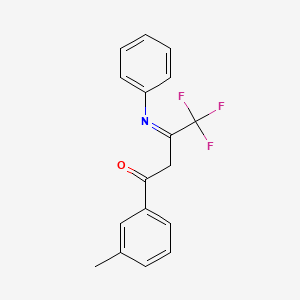
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is an organic compound with a complex structure that includes a trichloroethyl group attached to a cyclohexene ring via a sulfamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate typically involves the reaction of 2,2,2-trichloroethanol with cyclohex-2-en-1-ylsulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation can help in maintaining the optimal reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfamate linkage.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfamate linkage plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar chemical properties but different applications.
Cyclohexylsulfamic acid: Shares the sulfamate linkage but lacks the trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is unique due to the combination of the trichloroethyl group and the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
917616-25-2 |
|---|---|
Molecular Formula |
C8H12Cl3NO3S |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-cyclohex-2-en-1-ylsulfamate |
InChI |
InChI=1S/C8H12Cl3NO3S/c9-8(10,11)6-15-16(13,14)12-7-4-2-1-3-5-7/h2,4,7,12H,1,3,5-6H2 |
InChI Key |
CHKLDNNQWYHNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


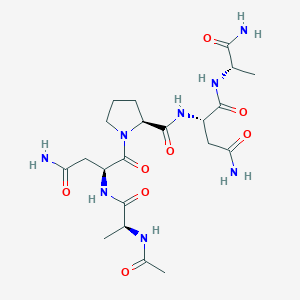
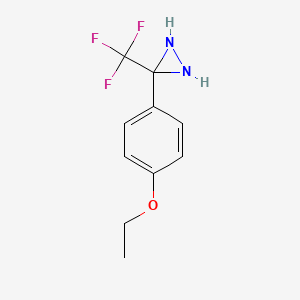
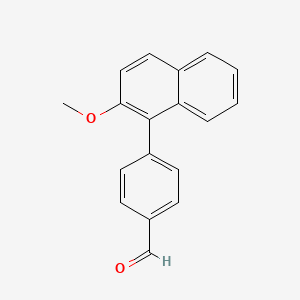
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
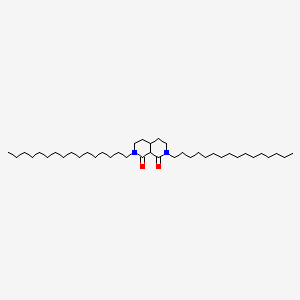
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
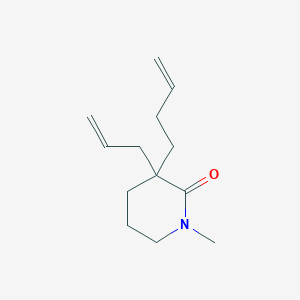


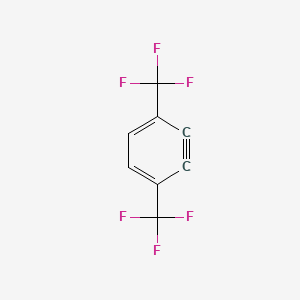
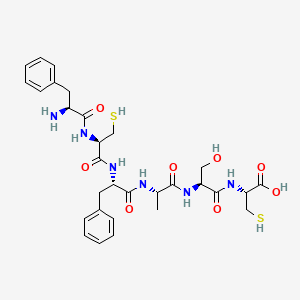
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
